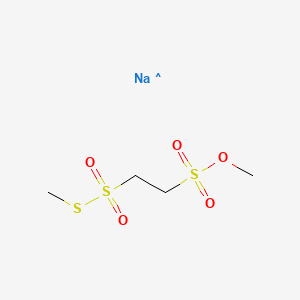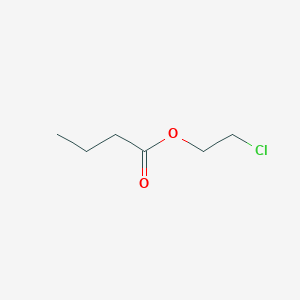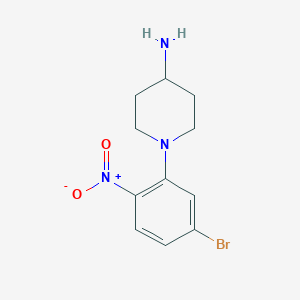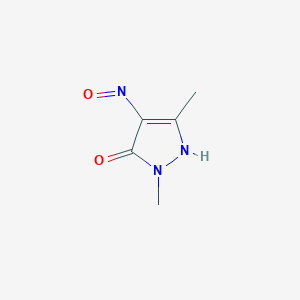
Phenol, 2,3-dichloro-6-methoxy-
Übersicht
Beschreibung
Phenol, 2,3-dichloro-6-methoxy- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,3-dichloro-6-methoxy- can be synthesized through a multi-step process starting from phenolThe reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation can be achieved using methanol in the presence of a base .
Industrial Production Methods
Industrial production of Phenol, 2,3-dichloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination step is carefully monitored to avoid over-chlorination, and the methoxylation step is optimized for high yield and purity. The final product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,3-dichloro-6-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to less chlorinated or dechlorinated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The chlorine atoms in Phenol, 2,3-dichloro-6-methoxy- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or chlorinated quinones.
Reduction: Dechlorinated phenols or methoxyphenols.
Substitution: Phenols with different substituents replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3-dichloro-6-methoxy- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions of chlorinated phenols with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating infections or other medical conditions.
Industry: Phenol, 2,3-dichloro-6-methoxy- is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Phenol, 2,3-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group influence its reactivity and binding affinity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,3-dichloro-6-methoxy- can be compared with other similar compounds such as:
Phenol, 2,6-dichloro-: Similar in structure but lacks the methoxy group. It has different reactivity and applications.
Phenol, 2-methoxy-: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with high oxidation potential, used in different chemical reactions and applications .
Phenol, 2,3-dichloro-6-methoxy- is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2,3-dichloro-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJJNGSXKRZHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227895 | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-95-5 | |
| Record name | 2,3-Dichloro-6-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-dichloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)


![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
